Urea, 1-propyl-3-(m-tolylsulfonyl)-

Medicinal Chemistry ADME Sulfonylureas

Urea, 1-propyl-3-(m-tolylsulfonyl)- (CAS 22956-54-3) is a meta-substituted sulfonylurea derivative offering a unique electronic and steric profile versus common para-isomers. Its distinct lipophilicity (XLogP3 1.8) and rotatable bond count (4) make it essential for SAR exploration of ATP-sensitive potassium channels and ALS enzyme targets. Avoid assay variability—choose the authentic meta-tolyl isomer for reliable ADME optimization and reference standard development. Available in research quantities with full characterization.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
CAS No. 22956-54-3
Cat. No. B14710057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-propyl-3-(m-tolylsulfonyl)-
CAS22956-54-3
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C11H16N2O3S/c1-3-7-12-11(14)13-17(15,16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14)
InChIKeyAEQJHMRWXRUFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, 1-propyl-3-(m-tolylsulfonyl)- (CAS 22956-54-3): A Meta-Substituted Sulfonylurea Building Block for Medicinal Chemistry and Agrochemical Research


Urea, 1-propyl-3-(m-tolylsulfonyl)- is a sulfonylurea derivative comprising a propyl group at the 1-position and a meta-tolylsulfonyl group at the 3-position of the urea backbone. It possesses a molecular formula of C₁₁H₁₆N₂O₃S, a molecular weight of 256.32 g/mol, and a computed XLogP3 of 1.8 [1]. The compound is structurally related to clinically used hypoglycemic agents and agrochemical sulfonylureas, yet its meta-substitution pattern distinguishes it from the more common para-substituted analogs, offering a unique vector for structure-activity relationship (SAR) exploration [1].

Why Urea, 1-propyl-3-(m-tolylsulfonyl)- (CAS 22956-54-3) Cannot Be Substituted by Other Sulfonylureas


Sulfonylureas are not interchangeable commodities; subtle modifications to the aryl sulfonyl moiety, the urea linker, or the N-alkyl substituent can dramatically alter physicochemical properties, target binding affinity, metabolic stability, and in vivo efficacy. The meta-tolylsulfonyl substitution pattern in Urea, 1-propyl-3-(m-tolylsulfonyl)- positions the methyl group in a distinct electronic and steric environment compared to the para isomer, which can influence hydrogen-bonding networks, conformational preferences, and interactions with biological targets [1]. Consequently, generic substitution with a para-substituted analog or a different N-alkyl derivative risks compromising assay reproducibility, SAR interpretation, and formulation performance.

Urea, 1-propyl-3-(m-tolylsulfonyl)- (CAS 22956-54-3): Quantitative Differentiation Evidence Against Key Analogs


XLogP3 / LogP of Urea, 1-propyl-3-(m-tolylsulfonyl)- vs. Its Para Isomer and Tolbutamide

Urea, 1-propyl-3-(m-tolylsulfonyl)- exhibits a calculated XLogP3 value of 1.8 [1], indicating moderate lipophilicity. In comparison, the para isomer (1-propyl-3-(p-tolylsulfonyl)urea, CAS 24570-88-5) has a reported LogP of 1.69 [2], while the clinically used sulfonylurea tolbutamide (1-butyl-3-p-tolylsulfonylurea) has an XLogP of 2.18 [3].

Medicinal Chemistry ADME Sulfonylureas

Topological Polar Surface Area (TPSA) of Urea, 1-propyl-3-(m-tolylsulfonyl)- Compared to Para Isomer and Tolbutamide

The topological polar surface area (TPSA) of Urea, 1-propyl-3-(m-tolylsulfonyl)- is 83.7 Ų [1]. The para isomer has a TPSA of 83.6 Ų [2], and tolbutamide has a TPSA of 83.65 Ų [3].

Drug Design Physicochemical Properties ADME

Rotatable Bond Count: Urea, 1-propyl-3-(m-tolylsulfonyl)- vs. Tolbutamide

Urea, 1-propyl-3-(m-tolylsulfonyl)- possesses 4 rotatable bonds [1], compared to 5 rotatable bonds in tolbutamide [2].

Conformational Analysis Drug Design Physicochemical Properties

Meta vs. Para Substitution: Implications for Biological Activity (Class-Level Inference)

While direct head-to-head biological data for Urea, 1-propyl-3-(m-tolylsulfonyl)- are limited, the positional isomerism (meta vs. para) on the tolyl ring is known to influence sulfonylurea interactions with targets such as ATP-sensitive potassium channels or acetolactate synthase (ALS) in plants [1]. The para isomer has been explored as a thyroperoxidase inhibitor , whereas the meta isomer remains a less-characterized scaffold offering novel intellectual property space.

Medicinal Chemistry Structure-Activity Relationship Sulfonylureas

Molecular Weight and Heavy Atom Count: Urea, 1-propyl-3-(m-tolylsulfonyl)- vs. Tolbutamide

Urea, 1-propyl-3-(m-tolylsulfonyl)- has a molecular weight of 256.32 g/mol and 17 heavy atoms [1]. Tolbutamide has a molecular weight of 270.35 g/mol and 18 heavy atoms [2].

Drug-like Properties Physicochemical Characterization

Urea, 1-propyl-3-(m-tolylsulfonyl)- (CAS 22956-54-3): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization and SAR Studies of Sulfonylurea Scaffolds

The meta-substituted tolyl ring of Urea, 1-propyl-3-(m-tolylsulfonyl)- provides a distinct electronic and steric environment compared to para-substituted analogs. Medicinal chemists can utilize this compound as a comparator to probe the steric and electronic requirements of sulfonylurea-binding targets such as ATP-sensitive potassium channels (Kir6.2/SUR1) or other sulfonylurea-sensitive enzymes [1]. The quantifiable differences in lipophilicity (XLogP3 1.8) and rotatable bond count (4 vs. 5 in tolbutamide) make it a valuable tool for optimizing ADME properties while exploring novel chemical space.

Agrochemical Research: Development of Novel Herbicidal Sulfonylureas

Sulfonylureas are a major class of herbicides targeting acetolactate synthase (ALS). The meta-tolylsulfonyl substitution in this compound may confer differential binding to ALS variants or altered soil mobility compared to para-substituted herbicides [1]. Researchers engaged in agrochemical discovery can employ Urea, 1-propyl-3-(m-tolylsulfonyl)- as a key intermediate or a reference compound to explore the impact of positional isomerism on herbicidal potency, crop selectivity, and environmental fate.

Chemical Biology: Probe Development for Sulfonylurea-Binding Proteins

The sulfonylurea pharmacophore is known to interact with a range of proteins beyond its canonical targets. The unique meta-substitution pattern of Urea, 1-propyl-3-(m-tolylsulfonyl)- offers a differentiated chemical probe for target identification and validation studies [1]. Its lower molecular weight (256.32 g/mol) relative to tolbutamide (270.35 g/mol) may facilitate derivatization with biotin, fluorescent tags, or photoaffinity labels for pull-down and imaging applications.

Analytical Reference Standard for Method Development and Quality Control

Given the structural similarity to regulated sulfonylurea pharmaceuticals and herbicides, Urea, 1-propyl-3-(m-tolylsulfonyl)- can serve as a well-defined reference standard for developing and validating HPLC, LC-MS/MS, or GC methods [1]. Its distinct retention time and mass spectral signature (exact mass 256.08816 Da) allow for reliable identification and quantification in complex matrices, supporting quality control laboratories and regulatory compliance workflows.

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